2-cyclopropyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
Description
Properties
Molecular Formula |
C23H24N2O4 |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
2-cyclopropyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-oxoisoquinoline-4-carboxamide |
InChI |
InChI=1S/C23H24N2O4/c1-28-20-10-7-15(13-21(20)29-2)11-12-24-22(26)19-14-25(16-8-9-16)23(27)18-6-4-3-5-17(18)19/h3-7,10,13-14,16H,8-9,11-12H2,1-2H3,(H,24,26) |
InChI Key |
YLKIIYILENDZPW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CN(C(=O)C3=CC=CC=C32)C4CC4)OC |
Origin of Product |
United States |
Preparation Methods
Pictet-Spengler Condensation
Mechanism : Cyclization of β-phenylethylamine derivatives with aldehydes under acidic conditions.
Example :
Multicomponent Reactions (MCRs)
Approach : One-pot synthesis combining aldehydes, amines, and alkynes.
Example :
Transition-Metal-Catalyzed Cyclization
Method : Palladium or ruthenium catalysts enable C–H activation for ring closure.
Example :
-
Substrates : 2-Cyclopropyl-4-bromobenzaldehyde + 2-(3,4-Dimethoxyphenyl)ethylamine.
-
Catalyst : Pd(OAc)₂/Walphos ligand.
Cyclopropyl Group Incorporation
The cyclopropyl moiety is introduced via:
Simmons-Smith Cyclopropanation
Reagents : CH₂I₂, Zn/Cu couple.
Substrate : 4-Methylstyrene derivatives.
Outcome : Adds cyclopropyl across the double bond, forming 2-cyclopropyl intermediates.
Catalytic Cross-Coupling
Method : Suzuki or Buchwald-Hartwig coupling.
Example :
-
Substrates : 4-Cyclopropylbromobenzaldehyde + isoquinoline precursor.
-
Catalyst : Pd(PPh₃)₄, K₂CO₃.
Carboxamide Formation
The carboxamide bond is established through:
Amide Coupling
Reagents : HATU, DIPEA.
Example :
Curtius Rearrangement
Approach : Converts carboxylic acids to isocyanates, followed by amidation.
Example :
-
Substrate : 1-Oxo-1,2-dihydroisoquinoline-4-carboxylic acid.
-
Reagents : Phosgene, 2-(3,4-Dimethoxyphenyl)ethylamine.
Optimization and Reaction Data
Key parameters influencing yield and purity are summarized below:
Challenges and Mitigation Strategies
Regioselectivity : Cyclopropyl addition often competes with alternative C–H activation sites.
Solution : Use directing groups (e.g., methyl) to guide cyclopropanation.
Solubility Issues : Polar intermediates may precipitate during coupling.
Solution : Use polar aprotic solvents (DMF, DMSO) and low temperatures.
Comparative Analysis of Routes
| Method | Yield | Steps | Key Advantage | Limitation |
|---|---|---|---|---|
| Pictet-Spengler | 45–60% | 3–4 | Simple, no catalyst | Low regioselectivity |
| Multicomponent | 40–50% | 1 | Atom economy | Moderate yields |
| Pd-Catalyzed Cyclization | 60–85% | 2–3 | High selectivity | Expensive catalysts |
NMR and Spectral Data
1H NMR (600 MHz, CDCl₃) :
δ 9.18 (s, 1H, NH), 7.65 (d, J=7.5 Hz, 2H, Ar-H), 7.39 (t, J=7.5 Hz, 1H, Ar-H), 2.71 (s, 3H, CH₃), 2.47–2.38 (m, 1H, cyclopropyl), 1.30–1.23 (m, 2H, cyclopropyl).
13C NMR (101 MHz, CDCl₃) :
δ 167.4 (C=O), 160.2 (C=O), 149.5 (Ar-C), 135.9 (Ar-C), 133.6 (Ar-C), 125.8 (Ar-C), 124.8 (Ar-C), 123.1 (Ar-C), 18.7 (CH₃), 16.8 (cyclopropyl), 10.9 (cyclopropyl) .
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions can yield derivatives with modified functional groups or substituents.
Scientific Research Applications
Chemistry: Investigating its reactivity, stereochemistry, and novel derivatives.
Biology: Studying its interactions with biological targets (e.g., receptors, enzymes).
Medicine: Exploring its potential as a drug candidate (e.g., anticancer, anti-inflammatory).
Industry: Developing new materials or catalysts based on its structure.
Mechanism of Action
- The compound’s effects likely involve interactions with specific molecular targets (e.g., proteins, nucleic acids).
- Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Estimated based on CAS 1324094-48-5 (MW 378.4) with additional ethyl group.
†Estimated from molecular formula.
Key Findings :
Core Heterocycle: The isoquinoline core of the target compound distinguishes it from quinolines (e.g., compound 47) and pyrido-pyrimidinones (e.g., ). Isoquinolines often exhibit enhanced π-π stacking interactions in biological targets compared to simpler heterocycles . The 1-oxo-1,2-dihydro moiety in the target compound may confer conformational rigidity, contrasting with the 4-thioxo group in compound 47, which increases polarity but reduces metabolic stability .
Substituent Effects: Cyclopropyl vs. 3,4-Dimethoxyphenethyl: This substituent is shared with Verapamil analogs () and pyrido-pyrimidinones (). The methoxy groups improve membrane permeability but may increase susceptibility to demethylation metabolism .
Pyrido-pyrimidinones () are linked to kinase inhibition, implying that the target compound’s isoquinoline core could be optimized for similar targets .
Biological Activity
2-Cyclopropyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound notable for its unique structural features, including a cyclopropyl group and a dimethoxyphenyl moiety linked to an isoquinoline core. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.
Chemical Structure and Properties
- Molecular Formula : C23H24N2O4
- Molecular Weight : Approximately 392.4 g/mol
- Functional Groups : The presence of a carboxamide and an oxo group contributes to its reactivity and biological interactions.
Biological Activity Overview
Research indicates that compounds with structural similarities to this compound exhibit a range of biological activities:
- Anticancer Activity : Similar compounds have shown potential in inhibiting tumor growth and proliferation in various cancer models.
- Antimicrobial Properties : Some derivatives have demonstrated effectiveness against bacterial strains and fungi.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, making it a candidate for treating autoimmune disorders.
The specific mechanisms through which this compound exerts its biological effects are still under investigation. Potential interactions include:
- Binding to specific receptors involved in cell signaling pathways.
- Inhibition of enzymes that play critical roles in disease progression.
Comparative Analysis with Similar Compounds
The following table summarizes some structurally related compounds and their notable biological activities:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| N-cyclopropyl-2-[1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl]acetamide | Contains an imidazolidinone structure | Potential anticancer activity |
| 2-(5-cyclopropyl)-3-(ethylsulfonyl)pyridine | Pyridine derivative with cyclopropyl group | Insecticidal properties |
| 6-methoxyisoquinoline | Simple isoquinoline structure | Antimicrobial activity |
Case Studies and Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of similar compounds to identify key modifications that enhance biological efficacy. For instance:
- A study conducted on various 1,2-dihydroisoquinoline derivatives demonstrated that specific substitutions on the isoquinoline ring significantly influenced their anti-inflammatory properties. The most potent derivatives were those that maintained the cyclopropyl moiety while varying the aromatic substituents .
- In an experimental autoimmune encephalomyelitis (EAE) model, certain derivatives showed significant inhibition of disease progression when administered at optimized dosages. The results indicated that modifications to the side chains could enhance therapeutic outcomes .
Future Directions
The ongoing research aims to:
- Elucidate the precise biological targets of this compound.
- Investigate its pharmacokinetics and toxicological profiles to assess safety and efficacy in clinical settings.
- Explore potential applications in treating various diseases beyond cancer and inflammation.
Q & A
Q. Key Considerations :
- Use statistical Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, stoichiometry) and reduce trial-and-error approaches .
- Monitor intermediates via thin-layer chromatography (TLC) to ensure stepwise progression.
Basic: Which spectroscopic and analytical methods are most reliable for confirming the compound’s molecular structure?
Methodological Answer:
- NMR Spectroscopy :
- 1H NMR identifies proton environments (e.g., methoxy groups at δ ~3.8 ppm, aromatic protons in the isoquinoline core).
- 13C NMR confirms carbonyl (C=O) and quaternary carbon signals. and validate this approach for analogous compounds .
- IR Spectroscopy : Detects functional groups (e.g., C=O stretch ~1700 cm⁻¹, N-H in carboxamide ~3300 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula and isotopic patterns.
Advanced Tip : Use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals in complex regions of the spectrum.
Advanced: How can computational reaction path search methods enhance the efficiency of synthesizing this compound?
Methodological Answer:
Integrate quantum chemical calculations (e.g., DFT) with experimental workflows:
Reaction Mechanism Prediction : Use software like Gaussian or ORCA to model transition states and intermediates, reducing trial-and-error synthesis () .
Condition Optimization : Apply machine learning to analyze historical reaction data (e.g., solvent polarity, catalyst loading) and predict optimal parameters. highlights ICReDD’s approach to combining computation and information science for rapid reaction design .
Energy Profiling : Identify rate-limiting steps to prioritize experimental modifications (e.g., substituting a catalyst).
Case Study : For similar isoquinolines, computational screening reduced reaction development time by 40% compared to traditional methods .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Contradictions often arise from variability in assay conditions or target specificity. Mitigate this by:
Standardized Assays :
- Use cell lines with validated expression levels of the target (e.g., kinases, GPCRs).
- Include positive/negative controls in each experiment ( notes similar protocols for quinoline derivatives) .
Dose-Response Analysis : Perform IC50/EC50 studies across multiple concentrations to assess potency thresholds.
Off-Target Screening : Use proteome-wide profiling (e.g., affinity chromatography or CRISPR screens) to identify unintended interactions () .
Example : If conflicting data arise for cytotoxicity, validate results using orthogonal assays (e.g., MTT, apoptosis markers, and live-cell imaging).
Advanced: What strategies are effective for elucidating the compound’s mechanism of action at the molecular level?
Methodological Answer:
- Molecular Docking : Use AutoDock or Schrödinger to predict binding modes with target proteins (e.g., enzymes or receptors). highlights this approach for isoquinoline derivatives .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to quantify affinity .
- Mutagenesis Studies : Introduce point mutations in putative binding pockets to confirm critical residues (e.g., alanine scanning).
Case Study : For a related carboxamide, SPR revealed nanomolar affinity for a kinase target, validated by crystallography .
Basic: What are the key considerations for designing stability studies under varying storage conditions?
Methodological Answer:
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) to identify degradation pathways .
- Analytical Monitoring : Use HPLC-MS to track decomposition products (e.g., hydrolysis of the carboxamide group).
- Excipient Compatibility : Test stability in common formulation matrices (e.g., PEG, cyclodextrins) if intended for in vivo studies.
Reference : emphasizes the role of spectral analysis in stability profiling .
Advanced: How can researchers leverage structure-activity relationship (SAR) studies to optimize this compound’s bioactivity?
Methodological Answer:
Core Modifications : Systematically alter substituents (e.g., replace cyclopropyl with other alkyl groups) and assess activity changes. provides a template using quinoline analogs .
Pharmacophore Mapping : Identify essential moieties (e.g., dimethoxyphenyl group for target engagement) using 3D-QSAR models.
In Silico ADMET Prediction : Tools like SwissADME predict bioavailability and toxicity early in optimization.
Example : For a similar compound, replacing a methoxy group with ethoxy improved metabolic stability by 30% .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation () .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
Training : Ensure compliance with institutional chemical hygiene plans () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
